Cas no 245434-15-5 ((3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid)

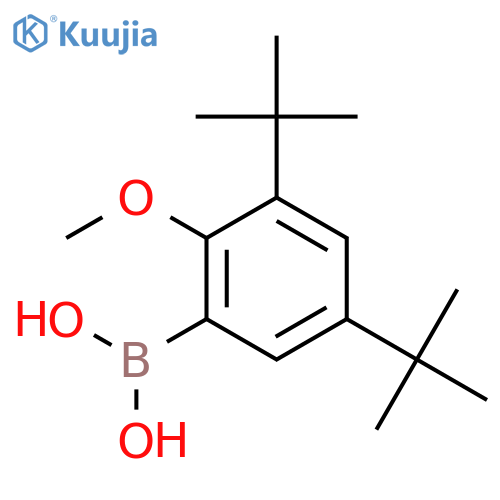

245434-15-5 structure

商品名:(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid

CAS番号:245434-15-5

MF:C15H25BO3

メガワット:264.168205022812

CID:2951451

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3,5-二-叔-丁基-2-甲氧苯基)硼酸

- (3,5-di-tert-butyl-2-methoxyphenyl)boronic acid

- starbld0018744

- (3,5-Di-t-butyl-2-methoxyphenyl)boronic acid

- 2-methoxy-3,5-di-tert-butylphenylboronic acid

- 3,5-di-tert-butyl-2-methoxyphenylboronic acid

- N11747

- (3,5-ditert-butyl-2-methoxyphenyl)boronic acid

- (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid

-

- インチ: 1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9,17-18H,1-7H3

- InChIKey: KZAXJMSJWVZEPU-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(B(O)O)C=C(C=C1C(C)(C)C)C(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 291

- トポロジー分子極性表面積: 49.7

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB495927-250mg |

(3,5-Di-t-butyl-2-methoxyphenyl)boronic acid; . |

245434-15-5 | 250mg |

€522.50 | 2025-03-19 | ||

| abcr | AB495927-1g |

(3,5-Di-t-butyl-2-methoxyphenyl)boronic acid; . |

245434-15-5 | 1g |

€1272.90 | 2025-03-19 | ||

| 1PlusChem | 1P00BJFJ-250mg |

(3,5-di-tert-butyl-2-methoxyphenyl)boronic acid |

245434-15-5 | 95% | 250mg |

$359.00 | 2024-05-21 | |

| abcr | AB495927-100mg |

(3,5-Di-t-butyl-2-methoxyphenyl)boronic acid; . |

245434-15-5 | 100mg |

€348.20 | 2025-03-19 | ||

| 1PlusChem | 1P00BJFJ-1g |

(3,5-di-tert-butyl-2-methoxyphenyl)boronic acid |

245434-15-5 | 95% | 1g |

$904.00 | 2024-05-21 | |

| 1PlusChem | 1P00BJFJ-100mg |

(3,5-di-tert-butyl-2-methoxyphenyl)boronic acid |

245434-15-5 | 95% | 100mg |

$239.00 | 2024-05-21 |

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid 関連文献

-

Alexander Haseloer,Luca Mareen Denkler,Rose Jordan,Max Reimer,Selina Olthof,Ines Schmidt,Klaus Meerholz,Gerald H?rner,Axel Klein Dalton Trans. 2021 50 4311

245434-15-5 ((3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Amadis Chemical Company Limited

(CAS:245434-15-5)(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):227/803